REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15](=[O:23])[N:16]([CH3:22])[C:17](=[O:21])[N:18]([CH3:20])[CH:19]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)=O>C(O)(=O)C.[Pd]>[CH3:20][N:18]1[CH:19]=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[C:15](=[O:23])[N:16]([CH3:22])[C:17]1=[O:21]
|
Name
|
compound 13a
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C=1C(N(C(N(C1)C)=O)C)=O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After neutralization with a 10% soda solution, the reaction medium is extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
After drying on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue is purified by flash chromatography (CH2Cl2-MeOH—NH4OH, gradient 90-10-0 to 90-9-1 over 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C(=C1)N1CCNCC1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |